molecular formula C13H13NO2S B1396875 (2-(Phenylsulfonyl)phenyl)methanamine CAS No. 765212-81-5

(2-(Phenylsulfonyl)phenyl)methanamine

Cat. No. B1396875
M. Wt: 247.31 g/mol
InChI Key: PSGZOFUEZZWEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylsulfonyl)phenylmethanamine (2-PPSM) is a synthetic compound that is used in various scientific research applications. It is a versatile compound that can be used in a variety of different experiments and can be easily synthesized in the laboratory. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed in Additionally, the paper will present a list of potential future directions for research involving 2-PPSM.

Scientific Research Applications

Synthesis Applications

  • Chiral (2-Indolyl) Methanamine Derivatives Synthesis : The nucleophilic addition reactions of 2-lithiated N-phenylsulfonylindoles with (R)-N-tert-butanesulfinyl aldimines produce chiral (2-indolyl) methanamine derivatives. These derivatives are achieved with high yields (up to 100%) and excellent diastereoselectivities (>99:1) without additional Lewis acids (Cheng et al., 2007).

  • Catalytic Applications in Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles exhibit good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Transfer Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine, synthesized from commercially available glycine, when reacted with certain ruthenium complexes, showed excellent performance in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

  • Synthesis of Cyclopentenones and Furans : 2,3-Dibromo-1-(phenylsulfonyl)-1-propene is used as a reagent for synthesizing furans and cyclopentenones, showing its versatility in organic synthesis (Watterson et al., 2003).

  • Synthesis of Platinum and Palladium Metal Complexes : Compounds like N-(2(diphenylphosphino) benzylidene) (phenyl) methanamine are used to synthesize new palladium(II) and platinum(II) complexes. These complexes are characterized and tested as potential catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).

Pharmaceutical Research

  • Antimicrobial Properties : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibit a variable degree of antibacterial and antifungal activities, indicating potential pharmaceutical applications (Visagaperumal et al., 2010).

  • Anticancer Activity : New palladium(II) and platinum(II) complexes from Schiff base ligands like R-(phenyl)methanamine show significant anticancer activity against various human cancerous cell lines, suggesting potential for cancer treatment research (Mbugua et al., 2020).

  • Photocytotoxicity Studies : Iron(III) complexes with ligands like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit photocytotoxic properties, relevant for developing new cancer therapies (Basu et al., 2014).

Material Science and Other Applications

  • Fuel Cell Applications : Compounds like 3,3′-disulfonic acid-bis[4-(3-aminophenoxy)phenyl]sulfone, a derivative of (2-(Phenylsulfonyl)phenyl)methanamine, are studied for their potential in fuel cell applications. These studies focus on water sorption, proton conductivity, and performance in direct methanol fuel cells (Einsla et al., 2005).

  • Synthetic Method Development : Research includes developing efficient synthetic methods for derivatives of (2-(Phenylsulfonyl)phenyl)methanamine, which are important for various industrial and pharmaceutical applications (Zhou et al., 2013).

properties

IUPAC Name

[2-(benzenesulfonyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGZOFUEZZWEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730081
Record name 1-[2-(Benzenesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Phenylsulfonyl)phenyl)methanamine

CAS RN

765212-81-5
Record name 1-[2-(Benzenesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Phenylsulfonyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(Phenylsulfonyl)phenyl)methanamine
Reactant of Route 3
(2-(Phenylsulfonyl)phenyl)methanamine
Reactant of Route 4
(2-(Phenylsulfonyl)phenyl)methanamine
Reactant of Route 5
(2-(Phenylsulfonyl)phenyl)methanamine
Reactant of Route 6
(2-(Phenylsulfonyl)phenyl)methanamine

Citations

For This Compound
1
Citations
U Karmakar, R Samanta - The Journal of Organic Chemistry, 2019 - ACS Publications
A Pd(II)-catalyzed direct sulfonylation of benzylamines with sodium sulfinates using a removable bidentate directing group is illustrated. The transformation is highly regioselective and …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.